molecular formula C15H24O2Si B3245265 Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 167264-41-7

Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Cat. No.: B3245265
CAS No.: 167264-41-7
M. Wt: 264.43 g/mol
InChI Key: JMVFNZRCHHTZMU-UHFFFAOYSA-N
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Description

Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound with the molecular formula C15H24O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to form the silyl ether. The protected intermediate is then subjected to further functionalization to introduce the benzaldehyde moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The process may also include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl ether group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is used as a building block in organic synthesis. Its protected hydroxyl group allows for selective reactions at other sites of the molecule, making it valuable in the synthesis of complex organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of silyl-protected intermediates on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves the reactivity of the silyl ether group. The silyl group can be cleaved under acidic or basic conditions, revealing the hydroxyl group for further reactions. The benzaldehyde moiety can participate in various chemical transformations, including nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the silyl ether group.

    4-Hydroxybenzaldehyde: A derivative with a hydroxyl group at the para position.

    4-Methoxybenzaldehyde: A derivative with a methoxy group at the para position.

Uniqueness: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is unique due to the presence of the silyl ether group, which provides protection for the hydroxyl group and allows for selective reactions. This feature makes it a valuable intermediate in organic synthesis, offering versatility and selectivity that are not present in its simpler analogs.

Properties

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-11-10-13-6-8-14(12-16)9-7-13/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVFNZRCHHTZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699094
Record name 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167264-41-7
Record name 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-t-butyldimethylsiloxyethyl)bromobenzene (4.29 g) in tetrahydrofuran (30 ml) was added n-butyllithium (1.64 mol/l solution in tetrahydrofuran, 9.0 ml) at -78° C., and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture was added N,N-dimethylformamide (1.3 ml), and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract was concentrated to dryness under reduced pressure to give 4-(2-t-butyldimethylsiloxyethyl)benzaldehyde(3.59 g)To a solution of ethyl triphenylphosphranylidenebutylate (2.22 g), which was prepared from (3-carboethoxypropyl)triphenylphosphonium bromide and sodium bis(trimethylsilyl)amide, in tetrahydrofuran (25 ml) was added 4-(2-t-butyldimethylsiloxyethyl)benzaldehyde (1.57 g) at -78° C., and the mixture was stirred at the same temperature for 4 hours and allowed to stand at room temperature for 12 hours. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract was washed with brine, dried over anhydrous MgSO4, and the solvent was removed under reduced pressure. To a solution of the residue in acetonitrile (80 ml) was added a 47% hydrofluoric acid (1 ml), and the mixture was stirred at room temperature for 1 hour. The solvent was concentrated under reduced pressure. The residue was dissolved in chloroform, the solution was washed with a saturated aqueous NaHCO3 solution, and dried over anhydrous MgSO4. The solvent was removed under reduced pressure. The residue was purified by medium pressure liquid column chromatography on a silica gel column using a mixture of methylene chloride, diethyl ether and methanol (1:1:1) as eluent to give 2-[4-(4-ethoxycarbonyl-1-butenyl)phenyl]ethyl alcohol (0.35 g).
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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